molecular formula C20H23NO4 B13148384 5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid

5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B13148384
M. Wt: 341.4 g/mol
InChI Key: HMIXTAJJTMWWCU-UHFFFAOYSA-N
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Description

This compound features a biphenyl core with a 2'-methyl group, a carboxylic acid at position 2, and a Boc-protected aminomethyl group at position 4. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions during synthesis. Its structure is pivotal in medicinal chemistry, where biphenyl scaffolds are common in drug candidates targeting enzymes or receptors. The methyl group enhances lipophilicity, while the carboxylic acid provides a site for salt formation or further derivatization .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-13-7-5-6-8-15(13)17-11-14(9-10-16(17)18(22)23)12-21-19(24)25-20(2,3)4/h5-11H,12H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

HMIXTAJJTMWWCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid

A well-documented method for synthesizing this compound involves the asymmetric reduction of an α,β-unsaturated acid precursor, specifically (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid. The process is catalyzed by a chiral nickel complex under mild conditions:

  • Catalyst system: Nickel(II) acetate tetrahydrate combined with (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (a chiral ligand).
  • Reducing agent: Ammonium formate.
  • Solvent: Ethanol.
  • Reaction conditions: Stirring at 55°C for 8 hours under air atmosphere.

After completion, ethanol is removed under reduced pressure. The residue is treated with diatomaceous earth and isopropyl acetate, stirred, filtered, and the filtrate is refluxed. The product is crystallized by slow addition of n-heptane and controlled cooling to precipitate the desired compound as a white solid.

  • Yield: Approximately 91.9%.
  • Product: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, which is structurally equivalent to the target compound.

This method is notable for its high enantioselectivity and yield, making it suitable for preparative scale synthesis.

Protection and Functionalization Strategies

The tert-butoxycarbonyl (Boc) protecting group on the amino methyl substituent is introduced to prevent side reactions during the synthesis. Commonly, the Boc group is installed via reaction of the free amine with di-tert-butyl dicarbonate under mild basic conditions, though in this case, the Boc group is already present in the precursor.

The carboxylic acid functionality is preserved throughout the synthetic steps, often requiring careful selection of reaction conditions to avoid esterification or lactamization side reactions.

Solvent and Catalyst Considerations

  • Solvents: Ethanol is used for the reduction step, while isopropyl acetate and n-heptane are employed for crystallization and purification.
  • Catalysts: The chiral nickel catalyst system enables asymmetric hydrogen transfer reduction, providing the desired stereochemistry in the product.

Alternative Synthetic Routes and Related Processes

While direct literature on this exact compound is limited, related biphenyl carboxylic acids with amino substituents have been synthesized using similar asymmetric catalytic hydrogenation or reduction methods. For example, processes involving potassium tert-butoxide as a base in polar aprotic solvents have been used for related biphenyl derivatives to form potassium salts or to induce cyclization steps.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Asymmetric reduction Nickel(II) acetate tetrahydrate, (R,R)-chiral ligand, ammonium formate Ethanol 55°C 8 hours 91.9 High enantioselectivity, mild conditions
Post-reaction processing Distillation, diatomaceous earth, isopropyl acetate, n-heptane Isopropyl acetate, n-heptane Reflux, then cooling ~3 hours Crystallization yield Controlled cooling to precipitate product

3 Research Findings and Analysis

  • The asymmetric reduction approach using chiral nickel catalysts is well-established for producing enantiomerically enriched amino acid derivatives.
  • The use of ammonium formate as a hydrogen source is advantageous due to its mildness and ease of handling.
  • The Boc protecting group provides stability to the amino functionality during reduction and purification.
  • The crystallization method using mixed solvents (isopropyl acetate and n-heptane) allows for efficient isolation of high-purity product.
  • The stereochemistry obtained is consistent with the (2R,4S) configuration, which is important for biological activity in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. They may serve as inhibitors or activators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Core

Compound Name Substituents (Position) Key Features Yield/Purity Reference
Target Compound -CH₃ (2'), -COOH (2), -BocNHCH₂- (5) Balanced lipophilicity, carboxylic acid for solubility N/A
4′-Methyl-[1,1′-biphenyl]-2-carboxylic acid -CH₃ (4'), -COOH (2) Simpler analog; lacks Boc-aminomethyl, used as intermediate CAS 6269-89-2
FTI-2153 -CH₃ (2'), -COOH (2), -imidazole Farnesyltransferase inhibitor; imidazole enhances metal coordination Bioactivity noted
Telmisartan Intermediate -CH₃, -benzimidazole Angiotensin II receptor antagonist; heterocycle improves binding affinity Patent-protected
  • Electronic Effects : Chloro-substituted analogs (e.g., 5-Chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid, CAS 1261993-03-6) exhibit increased carboxylic acid acidity due to electron-withdrawing effects, altering solubility and reactivity compared to the methyl-substituted target .
  • Steric and Conformational Impact : Atropisomeric analogs (e.g., dibenzyl derivatives in ) demonstrate that substituent positions influence rotational barriers and enantiomeric purity (up to 99% ee) .

Functional Group Modifications

Compound Type Functional Group Variation Application/Significance Reference
Tetrazole Derivative Tetrazole replaces -COOH Bioisostere for carboxylic acid; improves metabolic stability
Ester Derivatives -COOR (R = methyl, benzyl) Prodrug strategy; enhances cell membrane permeability
Thiophene-cyclopentene Hybrid Incorporates sulfur heterocycles Alters electronic properties; potential for redox-active applications
  • Boc Deprotection: Compounds like 2-(2’-(((Tert-butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-yl)acetic acid (CAS 158066-12-7) undergo Boc removal under acidic conditions (e.g., TFA), a common step in drug synthesis .

Stereochemical and Chain-Length Variations

Compound Name Stereochemistry/Chain Length Key Finding Reference
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Chiral centers at C2 and C4 Intermediate for LCZ696 (heart failure drug); stereochemistry critical for activity
5-((3′-((2-(Carboxymethyl)phenyl)carbamoyl)-2-methyl-[1,1′-biphenyl]-4-yl)oxy)pentan-1-aminium chloride Pentyloxy linker Extended chain length improves solubility in aqueous media

Biological Activity

5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid, also known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a significant pharmaceutical intermediate primarily used in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor utilized in the treatment of heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • Melting Point : 145-147°C
  • Boiling Point : Approximately 582.6°C

The biological activity of 5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid is primarily linked to its role as a precursor in the synthesis of Sacubitril. Sacubitril acts by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides, bradykinin, and angiotensin II. This inhibition leads to increased levels of these peptides, resulting in vasodilation and natriuresis, which are beneficial in treating heart failure.

Biological Activity and Pharmacological Effects

Research indicates that compounds structurally related to 5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid exhibit various biological activities:

  • Anticancer Activity : In studies involving pancreatic ductal adenocarcinoma (PDAC), certain derivatives demonstrated selective cytotoxic effects against cancer stem cells (CSCs). For instance, compounds with similar structures showed significant apoptosis induction in CD133+ PDAC cells, suggesting potential applications in cancer therapy by targeting CSCs specifically .
  • Neprilysin Inhibition : As a precursor for Sacubitril, this compound contributes to the drug's efficacy in reducing cardiovascular mortality and heart failure hospitalizations. The mechanism involves enhancing the levels of beneficial peptides that counteract the effects of neurohormonal activation in heart failure patients .

Case Study 1: Efficacy in Heart Failure

A clinical study indicated that Sacubitril/valsartan significantly reduced the risk of cardiovascular death and hospitalization due to heart failure compared to traditional therapies. The compound's ability to enhance natriuretic peptide levels plays a critical role in this efficacy .

Case Study 2: Cancer Research

In a screening of a chemical library for compounds affecting mESC viability, several compounds related to the biphenyl structure were identified as effective against CSCs. Notably, one compound showed preferential targeting of CSCs over bulk tumor cells, indicating potential for development as an anti-cancer agent .

Data Table: Comparative Biological Activity

Compound NameActivity TypeTargeted CellsEC50 (µM)Reference
Cpd 1AnticancerCD133+ PDAC2.5
SacubitrilCardiovascularHeart FailureN/A
Cpd 3AnticancerVarious Tumors3.0

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